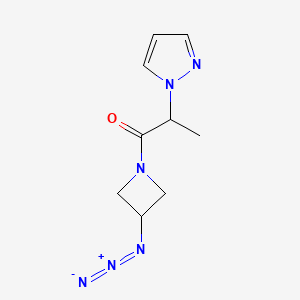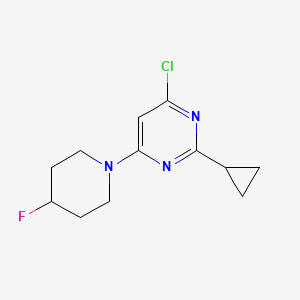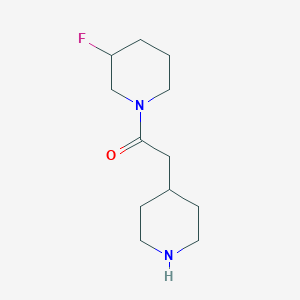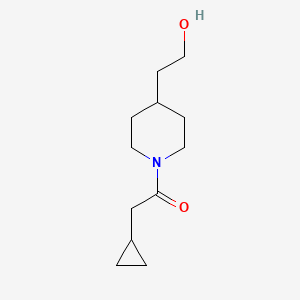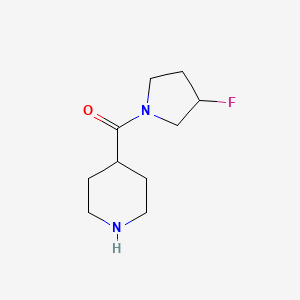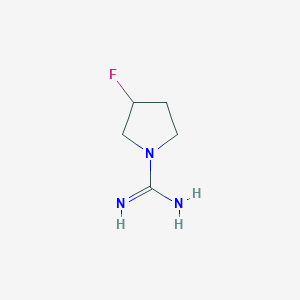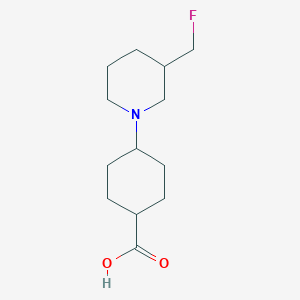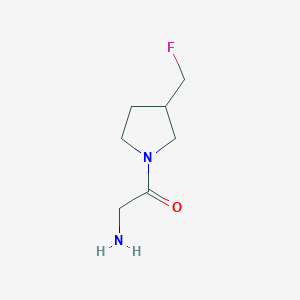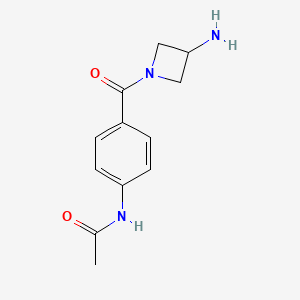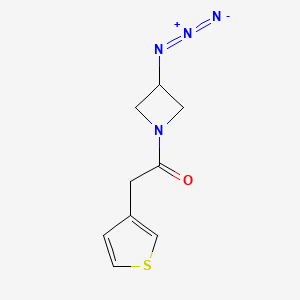
1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, more commonly known as ATE, is an organic compound that has been widely studied due to its unique properties and potential applications in the field of science. ATE is a heterocyclic compound containing an azido group, a thiophene ring, and an ethanone group. ATE has been used in a variety of scientific fields, such as organic synthesis and biochemistry. ATE has also been used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Compounds structurally related to 1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one have been synthesized and evaluated for their antimicrobial activities. For instance, 1,3-Di(thiophen-2-yl)prop-2-en-1-one was used in the synthesis of compounds that were later tested for their antimicrobial properties. Some derivatives were found to exhibit mild activities against microbial agents (Gomha et al., 2018).
- Another research synthesized a series of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones, which demonstrated in vitro antimicrobial activity against various bacterial strains including Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005).
Anticancer Activity
- A study speculates that hydroxyl-containing benzo[b]thiophene analogs may possess antiproliferative activity against cancer cells. The analogs showed selectivity towards laryngeal cancer cells and triggered apoptosis by enhancing the antioxidant enzyme activity and reducing ROS production (Haridevamuthu et al., 2023).
Anti-inflammatory and Analgesic Activities
- Compounds related to 1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds were found to be potent agents with less ulcerogenic properties than standard drugs like phenylbutazone (Bansal et al., 2000).
Antioxidant Properties
- Compounds with structural similarities were studied for their antioxidant properties. Some compounds displayed excellent activity, indicating their potential use in combating oxidative stress-related diseases (Gopi et al., 2016).
Antimycobacterial and Cytotoxic Activities
- Certain compounds synthesized from related structures were screened for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some showed excellent activities, indicating their potential in medical applications (Saundane & Walmik, 2013).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-12-11-8-4-13(5-8)9(14)3-7-1-2-15-6-7/h1-2,6,8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQBEAGUGKURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



